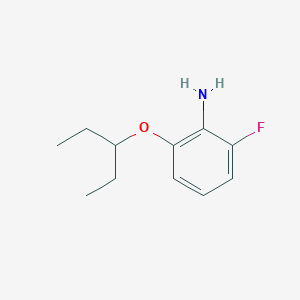

2-Fluoro-6-(pentan-3-yloxy)aniline

Description

Significance of Aryl Fluorides in Contemporary Chemical Research

The incorporation of fluorine into aromatic systems, creating aryl fluorides, is a cornerstone of modern medicinal and agricultural chemistry. nih.govresearchgate.net The presence of a fluorine atom can profoundly alter a molecule's physicochemical properties. researchgate.net Fluorine is the most electronegative element, and its introduction can impact the basicity and acidity of nearby functional groups, as well as dipole moments and hydrogen bonding capabilities. nih.gov

In pharmaceutical design, fluorine is often used to enhance metabolic stability, bioavailability, and lipophilicity. nih.gov The carbon-fluorine (C-F) bond is exceptionally strong, which makes the site containing fluorine stable against metabolic degradation, a quality that can improve the biological activity and effective lifespan of a drug candidate. nih.gov

Despite their value, the synthesis of aryl fluorides presents a significant challenge for chemists. exordo.com Traditional methods, such as the Balz-Schiemann reaction, often require harsh conditions and can have safety concerns related to the stability of the intermediates. nih.govexordo.com This has spurred considerable research into new synthetic methodologies. Recent advances have focused on late-stage fluorination, where a C-F bond is introduced at a later step in a complex synthesis. acs.org This approach is highly valuable for creating diverse libraries of novel pharmaceutical or agrochemical candidates. acs.org Furthermore, the use of fluorine-18 (B77423), a positron-emitting isotope, in aryl fluorides makes them invaluable as tracers in Positron Emission Tomography (PET) imaging. nih.govexordo.com

Role of Alkoxy-Substituted Anilines as Versatile Synthetic Intermediates

Alkoxy-substituted anilines are a class of versatile intermediates in organic synthesis. The aniline (B41778) moiety itself is a fundamental building block, and the addition of an alkoxy group (-OR) provides further functional and electronic diversity. Alkoxy radicals are recognized as highly energetic and versatile intermediates in modern synthetic chemistry. nih.gov Their high reactivity can be harnessed to achieve functionalization of otherwise unactivated C-H bonds, a highly sought-after transformation in organic synthesis. nih.gov

The electronic nature of the alkoxy group can influence the reactivity and regioselectivity of reactions on the aniline ring system. This makes alkoxy-substituted anilines valuable precursors for constructing more complex molecular architectures. Recent research has focused on developing novel, efficient methods for synthesizing substituted anilines, highlighting their importance in creating molecules for specific applications, such as antipsychotic drugs. nih.gov The strategic placement of an alkoxy group on an aniline scaffold can therefore guide subsequent chemical modifications, making these compounds powerful tools for synthetic chemists.

Specific Academic and Research Interest in 2-Fluoro-6-(pentan-3-yloxy)aniline

The specific compound This compound (CAS Number: 1233955-81-1) garners interest primarily as a specialized chemical building block for use in discovery chemistry. chemdict.combldpharm.com Its structure is a prime example of the strategic combination of the functional groups discussed previously. It features an aniline core substituted at the ortho positions with both a fluorine atom and a pentan-3-yloxy group.

This precise arrangement makes it a valuable precursor for creating libraries of novel compounds in pharmaceutical and agrochemical research. The ortho-fluoroaniline motif is a common feature in bioactive molecules, while the sterically bulky pentan-3-yloxy group can be used to modulate solubility, lipophilicity, and how the molecule fits into a biological target. Researchers can utilize the reactive amine (-NH2) group for a wide array of subsequent chemical reactions to build more complex structures, making this compound a versatile starting material for synthetic campaigns.

Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1233955-81-1 | chemdict.combldpharm.comambeed.com |

| Molecular Formula | C11H16FNO | fluorochem.co.ukbldpharm.com |

| Molecular Weight | 197.25 g/mol | N/A |

| SMILES | NC1=C(OC(CC)CC)C=CC=C1F | bldpharm.com |

| InChI Key | VFIPXYGRVPGQPC-UHFFFAOYSA-N | fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-pentan-3-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-3-8(4-2)14-10-7-5-6-9(12)11(10)13/h5-8H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBLFUTYTUMTJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1=C(C(=CC=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301284173 | |

| Record name | 2-(1-Ethylpropoxy)-6-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233955-81-1 | |

| Record name | 2-(1-Ethylpropoxy)-6-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Ethylpropoxy)-6-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 6 Pentan 3 Yloxy Aniline and Analogous Structures

Retrosynthetic Disconnection Strategies for Selective ortho-Substitution

The retrosynthetic analysis of 2-Fluoro-6-(pentan-3-yloxy)aniline reveals several potential disconnection points. The primary challenge lies in achieving selective ortho-functionalization of the aniline (B41778) ring with both a fluorine atom and an alkoxy group. Key retrosynthetic strategies include:

Disconnection of the C-O bond: This approach involves the late-stage introduction of the pentan-3-yloxy group onto a pre-formed 2-fluoro-6-aminophenol or a related precursor. This strategy relies on the selective synthesis of the bifunctional aniline derivative.

Disconnection of the C-F bond: This strategy focuses on the direct fluorination of a pre-existing 2-(pentan-3-yloxy)aniline. Achieving high regioselectivity for the ortho-position can be challenging and often requires the use of directing groups.

Disconnection of the C-N bond: This approach involves the construction of the aniline functionality from a corresponding nitroaromatic precursor. The fluorine and alkoxy groups would be introduced prior to the reduction of the nitro group.

Ring construction: A more convergent approach involves building the aromatic ring with the desired substitution pattern already in place. Domino and multi-component reactions can be powerful tools for this strategy.

Construction of the 2-Fluoroaniline (B146934) Core

The synthesis of the 2-fluoroaniline scaffold is a critical step. Several modern synthetic methods have been developed to address the challenges of regioselective fluorination and amination of aromatic rings.

Domino Reactions and Multi-Component Approaches for Ortho-Fluoroaniline Synthesis

Domino reactions offer an efficient and atom-economical approach to constructing complex molecules like ortho-fluoroanilines from simple acyclic precursors in a single operation. A notable metal-free, four-step domino process has been developed for the synthesis of a variety of functionalized ortho-fluoroanilines with yields up to 80%. researchgate.netchemrxiv.orgrsc.org This strategy involves the simultaneous construction of the benzene (B151609) ring while installing the amine and fluorine groups, bypassing the selectivity issues often encountered in transition-metal-catalyzed fluorination of anilines. researchgate.netchemrxiv.org The process starts from readily available acyclic compounds and proceeds through a sequence of reactions, including a vinylogous Michael reaction, cyclization, imine-enamine tautomerization, and aromatization. rsc.org This method is not only cost-effective and environmentally friendly but also demonstrates high selectivity. researchgate.netchemrxiv.orgrsc.org

| Starting Materials | Reaction Type | Key Features | Yield Range |

| Fluoro-nitrostyrenes and α,α-dicyanoolefins | Domino Reaction | Metal-free, single operation, simultaneous ring construction and functionalization | Up to 80% |

| 2-Alkynylanilines and fluoroform-derived CuCF3 | Domino Trifluoromethylation/Cyclization | Precise CF3 placement, synthesis of trifluoromethylated indoles | Varies with substrate |

This table summarizes key aspects of domino reactions for synthesizing fluorinated anilines.

Directed Fluorination of Anilines and Precursors

Directed fluorination is a powerful strategy for the regioselective introduction of fluorine atoms onto an aromatic ring. This approach utilizes a directing group to position the fluorinating agent at a specific site, typically the ortho-position. While a variety of directing groups can be employed, those that can be easily installed and removed are particularly valuable. For aniline derivatives, the amino group itself or a protected form can act as a directing group.

Recent advancements have focused on visible-light-mediated ortho-C-H trifluoromethylation of aniline derivatives using reagents like Langlois reagent (CF3SO2Na). acs.org Iron-catalyzed ortho-trifluoromethylation of anilines has also been achieved using picolinamide (B142947) as a directing group under UV irradiation. rsc.org Furthermore, copper-catalyzed direct ortho-halogenation of protected anilines under aerobic conditions has been shown to provide excellent mono-substitution selectivity and high ortho-regiocontrol. rsc.org These methods offer pathways to ortho-fluorinated anilines that could be adapted for the synthesis of the target compound.

| Method | Catalyst/Reagent | Directing Group | Key Features |

| Visible-Light Mediated Trifluoromethylation | Photoredox catalyst / CF3SO2Na | Amine/Amide | Mild conditions, access to trifluoromethyl lactams |

| Iron-Catalyzed Trifluoromethylation | Fe-catalyst / Langlois reagent | Picolinamide | Oxidant-free, UV irradiation |

| Copper-Catalyzed Halogenation | Cu-catalyst | Protected Amine | Aerobic conditions, high ortho-selectivity |

This table highlights different methods for the directed fluorination and trifluoromethylation of anilines.

Reduction of Fluorinated Nitroaromatic Compounds

The reduction of fluorinated nitroaromatic compounds is a classic and widely used method for the synthesis of fluoroanilines. youtube.com This approach allows for the introduction of the fluorine atom at an early stage, and the robust nitro group can withstand a variety of reaction conditions before its final conversion to the amine.

A range of reducing agents can be employed for this transformation, from classic methods like hydrogen gas with a palladium catalyst (H2/Pd-C) or iron in the presence of hydrochloric acid (Fe/HCl) to more modern electrochemical methods. youtube.comresearchgate.net Electrochemical reduction, in particular, offers a green and scalable alternative, avoiding the need for high pressures of hydrogen gas or stoichiometric metal reductants. acs.orgnih.gov The reduction is typically high-yielding and tolerates a wide variety of functional groups on the aromatic ring. For the synthesis of this compound, this would involve the synthesis of 1-fluoro-2-nitro-3-(pentan-3-yloxy)benzene (B3027168) as a key intermediate.

| Reducing Agent/Method | Key Features | Applicability |

| H2/Pd-C | Catalytic hydrogenation, widely used | General reduction of nitroarenes |

| Fe/HCl | Mild conditions, classic method | General reduction of nitroarenes |

| Electrochemical Reduction | Green, scalable, avoids harsh reagents | Synthesis of a variety of anilines |

This table summarizes common methods for the reduction of nitroaromatics to anilines.

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Incorporation in Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into aromatic rings, particularly those activated by electron-withdrawing groups. researchgate.net In this reaction, a leaving group, such as a nitro group or a halogen, is displaced by a fluoride (B91410) ion. The efficiency of the SNAr reaction is highly dependent on the nature of the substrate, the fluoride source, and the reaction conditions.

While traditional SNAr fluorination often requires harsh conditions, recent developments have focused on milder and more efficient methods. researchgate.net For instance, the use of organic photoredox catalysis can enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. nih.gov Base-promoted SNAr reactions of fluoroarenes in systems like KOH/DMSO have also been developed for C-N bond formation. mdpi.comresearchgate.net These approaches could be envisioned for the synthesis of the target molecule, for example, by reacting a suitably activated precursor with a fluoride source.

Radiofluorination Strategies for Labeling

The introduction of the radioactive isotope fluorine-18 (B77423) (¹⁸F) is of great importance for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. The development of efficient radiofluorination methods for anilines is an active area of research.

A novel approach involves the deaminative radiofluorination of aniline-derived pyridinium (B92312) salts. nih.govcardiff.ac.uk This method allows for nucleophilic aromatic substitution with [¹⁸F]fluoride on abundant (hetero)aniline precursors. The protocol has been shown to be scalable and amenable to automation, which is crucial for the routine production of radiopharmaceuticals. nih.govcardiff.ac.uk This strategy could potentially be applied to label this compound or its derivatives with ¹⁸F for in vivo imaging studies.

Introduction of the Pentan-3-yloxy Moiety

The formation of the ether bond between the aniline precursor and the pentan-3-yl group is a critical step in the synthesis of this compound. Several established etherification methods can be considered for this transformation.

A common and direct approach for the synthesis of alkoxyanilines is the O-alkylation of the corresponding aminophenol. researchgate.netumich.edu In the context of this compound, this would involve the alkylation of 2-fluoro-6-aminophenol with a suitable pentan-3-yl electrophile. To prevent the competing N-alkylation of the amino group, it is often necessary to protect the amine before the etherification step. A general scheme for this process involves the condensation of the aminophenol with an aldehyde, such as benzaldehyde, to form an imine, followed by alkylation of the hydroxyl group, and subsequent hydrolysis of the imine to restore the free aniline. researchgate.net

The choice of the alkylating agent is crucial. While primary alkyl halides generally provide satisfactory yields in the O-alkylation of aminophenols, the use of secondary alkyl halides, such as 3-bromopentane (B47287) or 3-iodopentane, is known to result in lower yields. researchgate.netresearchgate.net This is likely due to competing elimination reactions promoted by the basic conditions often employed in Williamson ether synthesis.

Table 1: Illustrative Yields for O-Alkylation of Aminophenols with Various Alkyl Halides

| Entry | Alkyl Halide | Product Yield (%) | Reference |

|---|---|---|---|

| 1 | Benzyl bromide | 93.5 | researchgate.net |

| 2 | n-Pentyl bromide | 62.8 | researchgate.net |

| 3 | Isopropyl bromide | 38.7 | researchgate.net |

Note: This table illustrates general trends in O-alkylation yields and is not specific to 2-fluoro-6-aminophenol.

Alternative methods to the traditional Williamson ether synthesis, such as the Mitsunobu reaction, could offer a milder approach for the coupling of 2-fluoro-6-aminophenol with 3-pentanol (B84944). The Mitsunobu reaction typically involves the use of a phosphine (B1218219) reagent, like triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol. johnshopkins.edu This method often proceeds with inversion of stereochemistry at the alcohol's chiral center, a key consideration for stereocontrolled synthesis.

The Bamberger rearrangement is a classic organic reaction that converts N-phenylhydroxylamines into p-aminophenols upon treatment with aqueous acid. The mechanism of this rearrangement has been a subject of study, with computational studies suggesting the absence of a free nitrenium ion intermediate in favor of a diprotonated system leading to an aniline dication-like transition state. While the Bamberger rearrangement traditionally yields p-aminophenols, the formation of o-aminophenol can occur under certain conditions, although it is generally a minor product.

The direct application of the Bamberger rearrangement to synthesize this compound is not a straightforward strategy. However, it could potentially be employed in the synthesis of the 2-fluoro-6-aminophenol precursor from a suitably substituted N-phenylhydroxylamine.

Given the potential for low yields with secondary alkyl halides in Williamson-type reactions, alternative etherification strategies using 3-pentanol or its derivatives are worth considering. Transition-metal-free methods for the synthesis of alkyl aryl ethers have been developed. For instance, the reaction of phenols with primary and secondary alcohols can be achieved using PhenoFluor, a deoxyfluorinating agent, in a reaction that is mechanistically distinct from conventional ether bond formations. nih.gov

Another approach involves the use of diaryliodonium salts for the arylation of alcohols, which can proceed under mild and metal-free conditions to form alkyl aryl ethers. organic-chemistry.org This method could be adapted for the coupling of a suitable aniline precursor with 3-pentanol.

Convergent and Divergent Synthetic Approaches for Dual ortho-Functionalization

The synthesis of the 2,6-disubstituted aniline core of this compound can be approached through either convergent or divergent strategies.

A divergent synthesis would begin with a common aniline or benzene precursor, and the fluoro and pentan-3-yloxy substituents would be introduced sequentially. For example, one could start with o-fluoroaniline, protect the amino group, introduce a hydroxyl group at the 6-position (e.g., via directed ortho-metalation followed by oxidation), and then perform the O-alkylation with a pentan-3-yl derivative. google.com

A convergent synthesis , on the other hand, would involve the coupling of two or more fragments that already contain the desired substituents. For example, a 2-fluoro-6-halophenol could be O-alkylated with 3-pentanol, followed by the introduction of the amino group, perhaps via a Buchwald-Hartwig amination or a similar C-N bond-forming reaction. Another convergent approach involves the direct reaction between amides and diaryliodonium salts to form sterically congested 2,6-disubstituted anilines. nih.gov

Reactivity and Mechanistic Investigations of 2 Fluoro 6 Pentan 3 Yloxy Aniline

Electronic and Steric Influence of Fluorine and Alkoxy Substituents on Aromatic Ring Reactivity

The presence of both a fluorine atom and a bulky alkoxy group at the ortho positions to the amino group introduces competing electronic and significant steric effects that modulate the reactivity of the aromatic ring.

Alkoxy (Pentan-3-yloxy) Substituent: The pentan-3-yloxy group is generally considered an activating group. The oxygen atom's lone pairs strongly donate electron density to the aromatic ring via resonance (+R effect), which outweighs its electron-withdrawing inductive effect (-I). This activation is directed primarily to the ortho and para positions. chemistrysteps.com

Combined Effects: In 2-Fluoro-6-(pentan-3-yloxy)aniline, the strong activating +R effect of the alkoxy group and the +R effect of the amino group dominate, making the ring more nucleophilic than benzene (B151609). However, the -I effect of fluorine tempers this activation. Sterically, the bulky pentan-3-yloxy group, significantly larger than the fluorine atom, hinders access to the adjacent C6 position and the amino group itself. This steric hindrance can play a crucial role in directing the regioselectivity of reactions.

Nucleophilicity and Basicity of the Aniline (B41778) Nitrogen in Substituted Systems

The basicity and nucleophilicity of the aniline nitrogen are significantly influenced by the ortho substituents.

Basicity: Aromatic amines are considerably weaker bases than aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic π-system. chemistrysteps.com Electron-withdrawing groups, like fluorine, decrease the electron density on the ring and the nitrogen, making the arylamine less basic than unsubstituted aniline. chemistrysteps.com Conversely, electron-donating groups like the alkoxy group increase the electron density, which would typically increase basicity. In this disubstituted system, the strong inductive effect of the ortho-fluorine atom likely dominates, reducing the basicity of the amino group compared to aniline or a simple alkoxyaniline.

Nucleophilicity: The nucleophilicity of amines generally follows their basicity. masterorganicchemistry.com Therefore, the electron-withdrawing fluorine atom is expected to decrease the nucleophilicity of the nitrogen in this compound. However, steric hindrance from the adjacent bulky pentan-3-yloxy group also plays a critical role, potentially impeding the approach of electrophiles to the nitrogen atom and reducing its effective nucleophilicity in reactions.

Electrophilic Aromatic Substitution (EAS) Patterns

The amino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. chemistrysteps.combyjus.com The alkoxy group is also an ortho, para-director, while the fluorine atom is a deactivating ortho, para-director. lkouniv.ac.inwikipedia.org

In this compound, the directing effects of the three substituents combine. The -NH₂ group is the strongest activator and its directing effect will dominate. lkouniv.ac.in The available positions for electrophilic attack are C3, C4, and C5.

Position 4 (para to -NH₂): This position is para to the strongly activating amino group and meta to the other two substituents. It is electronically favored and sterically accessible, making it the most probable site for electrophilic attack.

Position 5 (meta to -NH₂): This position is meta to the amino group, making it electronically disfavored.

Position 3 (meta to -NH₂): This position is also meta to the amino group and electronically disfavored.

Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C4 position. However, under strongly acidic conditions, as used in nitration or sulfonation, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. chemistrysteps.combyjus.com In this scenario, the directing influence would shift, potentially leading to substitution at C3 or C5.

Nucleophilic Aromatic Substitution (SNAr) Pathways Enabled by Fluorine Activation

While aromatic rings are typically electron-rich and resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism involving a stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

For SNAr to occur, two conditions must be met:

The ring must be activated by powerful electron-withdrawing groups (e.g., -NO₂, -CF₃). libretexts.org

There must be a good leaving group (typically a halide).

In this specific molecule, the fluorine atom can serve as the leaving group. Fluorine is a particularly effective leaving group in SNAr reactions, often reacting faster than other halogens. libretexts.orgyoutube.com This is because the rate-determining step is the initial nucleophilic attack on the ring, which is accelerated by the high electronegativity of the fluorine atom. masterorganicchemistry.comlibretexts.org The subsequent loss of the fluoride (B91410) ion is fast and restores aromaticity. masterorganicchemistry.com

However, the aniline ring in this compound is substituted with the electron-donating amino and alkoxy groups, which deactivate the ring toward nucleophilic attack. Therefore, SNAr reactions are unlikely to proceed on this molecule unless the amino group is modified into a strong electron-withdrawing group (e.g., through diazotization to form a diazonium salt, R₃N⁺). libretexts.org If the ring were sufficiently activated, a nucleophile would attack the carbon bearing the fluorine (C2), leading to its substitution.

Transition-Metal-Catalyzed Transformations

The functional groups on this compound make it a candidate for various transition-metal-catalyzed reactions, particularly those involving palladium.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-F bond is generally strong and less reactive in oxidative addition to palladium compared to C-Cl, C-Br, or C-I bonds. However, the C-N bond of the aniline can participate in reactions like the Buchwald-Hartwig amination.

In a potential Buchwald-Hartwig reaction, the aniline nitrogen of this compound could couple with an aryl halide. The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for these transformations. acs.org However, the steric hindrance from the two ortho substituents could significantly slow down or inhibit the reaction. The synthesis of fluorinated anilines via palladium-catalyzed coupling of fluoroalkylamines with aryl halides has been reported, often requiring specific conditions like the use of weaker bases to accommodate sensitive products. nih.govnih.gov

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Potential Product Type | Key Challenge |

|---|---|---|---|

| Buchwald-Hartwig Amination | This compound + Aryl Halide | Triarylamine | Steric hindrance at the nitrogen atom. |

The amino group of an aniline can act as a directing group in transition-metal-catalyzed C-H functionalization, typically favoring reaction at the ortho position. acs.orgnih.gov In this compound, both ortho positions are already substituted.

However, recent advances have shown that it's possible to achieve C-H functionalization at other positions. For instance, palladium-catalyzed para-selective C-H olefination of aniline derivatives has been achieved using specialized S,O-ligands. acs.org While many C-H functionalization reactions of anilines require N-protection to prevent side reactions, methods for the direct arylation of unprotected anilines are emerging. acs.orgnih.gov These methods often rely on a cooperating ligand that drives both the chemoselectivity and regioselectivity of the reaction. acs.org

For this compound, a directed C-H functionalization reaction would most likely target the C4 position, which is the most electronically activated and sterically accessible C-H bond on the ring. The success of such a transformation would heavily depend on overcoming the steric bulk of the ortho-substituents and finding a catalytic system capable of selectively activating the para C-H bond. The steric and electronic influence of groups ortho to the directing group can profoundly affect the efficacy of C-H activation. rsc.org

Radical Reactions and Photoinduced Processes

The electronic properties of this compound, influenced by the electron-donating amino and alkoxy groups and the electron-withdrawing fluoro group, can play a significant role in its behavior in radical reactions and photoinduced processes.

While specific research on the radical reactions of this compound is limited, it can be anticipated to participate in reactions initiated by radical species. For instance, reactions involving radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide could lead to various transformations, potentially involving hydrogen abstraction from the N-H bond or addition to the aromatic ring, depending on the reaction conditions and the nature of the radical species.

Photoinduced processes could involve the excitation of the aniline derivative to a higher energy state, making it more susceptible to reactions such as electron transfer or fragmentation. The presence of the fluorine atom could also influence the photophysical properties and subsequent reactivity.

Derivatization and Functional Group Interconversions

The functional groups of this compound—the primary amine, the ether linkage, and the aromatic ring—offer multiple sites for derivatization and functional group interconversions.

Reactions at the Amine Nitrogen: N-Alkylation, N-Acylation, and Heterocycle Formation

The primary amino group is a versatile handle for various chemical modifications.

N-Alkylation: This can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. The steric hindrance from the ortho substituents might necessitate the use of more reactive alkylating agents or specific catalytic systems to achieve high yields.

N-Acylation: The amine readily reacts with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is generally high-yielding and serves to protect the amine or to introduce new functional groups.

Heterocycle Formation: The aniline moiety is a key building block for the synthesis of various nitrogen-containing heterocycles. For example, condensation with 1,3-dicarbonyl compounds can lead to the formation of quinolines (Skraup or Doebner-von Miller reaction), or reaction with α-haloketones can yield indoles (Bischler-Möhlau indole (B1671886) synthesis), although the substitution pattern may influence the feasibility of these classical methods.

Transformations Involving the Pentan-3-yloxy Chain

The pentan-3-yloxy group is generally stable under many reaction conditions. However, cleavage of the ether linkage can be accomplished under harsh conditions using strong acids like hydrobromic acid or hydroiodic acid, or with Lewis acids such as boron tribromide. Such a transformation would yield the corresponding 2-fluoro-6-hydroxyaniline.

Aryl Modifications via Diazonium Chemistry

The primary aromatic amine of this compound can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This highly versatile intermediate can then undergo a variety of transformations, collectively known as Sandmeyer and related reactions.

These reactions allow for the introduction of a wide range of substituents onto the aromatic ring, replacing the original amino group.

| Reaction Name | Reagent(s) | Product |

| Sandmeyer Reaction | CuCl/HCl | 2-Chloro-1-fluoro-3-(pentan-3-yloxy)benzene |

| Sandmeyer Reaction | CuBr/HBr | 2-Bromo-1-fluoro-3-(pentan-3-yloxy)benzene |

| Sandmeyer Reaction | CuCN/KCN | 2-Fluoro-6-(pentan-3-yloxy)benzonitrile |

| Schiemann Reaction | HBF4, heat | 1,2-Difluoro-3-(pentan-3-yloxy)benzene |

| Gomberg-Bachmann Reaction | NaOH, Aryl compound | Biphenyl derivative |

| Reduction | H3PO2 | 1-Fluoro-3-(pentan-3-yloxy)benzene |

| Hydrolysis | H2O, heat | 2-Fluoro-6-(pentan-3-yloxy)phenol |

This table illustrates the synthetic utility of the diazonium salt of this compound in accessing a diverse array of substituted aromatic compounds.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A full characterization of 2-Fluoro-6-(pentan-3-yloxy)aniline would involve several types of NMR experiments.

Proton (¹H) NMR spectroscopy would identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the pentan-3-yloxy group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would provide information about the electronic environment and connectivity of neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic-H | 6.5 - 7.0 | m | - | 3H |

| -NH₂ | 3.5 - 4.5 | s (broad) | - | 2H |

| -OCH- | 4.0 - 4.5 | p | - | 1H |

| -CH₂- | 1.6 - 1.8 | m | - | 4H |

Carbon-13 (¹³C) NMR spectroscopy would reveal the number of unique carbon atoms and their chemical environments. The spectrum would show separate signals for the aromatic carbons (with C-F coupling visible for the carbon bonded to fluorine) and the aliphatic carbons of the ether side chain.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-F (Aromatic) | 150 - 155 (d) |

| C-O (Aromatic) | 145 - 150 |

| C-N (Aromatic) | 135 - 140 |

| Aromatic CH | 115 - 125 |

| -OCH- | 80 - 85 |

| -CH₂- | 25 - 30 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that would provide specific information about the fluorine atom's environment. The spectrum for this compound would be expected to show a single resonance, with its chemical shift being indicative of the electronic effects of the adjacent amino and alkoxy groups. Couplings to nearby aromatic protons would likely be observed.

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be essential:

COSY (Correlation Spectroscopy): Would establish ¹H-¹H coupling correlations, mapping out the proton connectivity within the aromatic ring and the pentan-3-yloxy side chain separately.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, crucial for establishing the connectivity between the pentan-3-yloxy group and the aniline (B41778) ring, and for assigning quaternary (non-protonated) carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons, helping to confirm the substitution pattern and the spatial arrangement of the substituents on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

An FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted FTIR Absorption Bands for this compound (Note: This table is predictive and not based on experimental data.)

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1500 - 1600 |

| C-F (Aryl Fluoride) | Stretch | 1200 - 1250 |

| C-O (Ether) | Stretch | 1050 - 1150 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structural composition. While specific experimental Raman data for this compound is not publicly available, the expected characteristic vibrational frequencies can be predicted based on its functional groups.

The key functional groups contributing to the Raman spectrum of this molecule are the aromatic ring, the amine group, the ether linkage, the carbon-fluorine bond, and the pentyl group. The analysis of the Raman spectrum would focus on identifying and assigning the vibrational bands corresponding to these groups.

Expected Raman Vibrational Modes:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: From the pentyl group, expected in the 2850-3000 cm⁻¹ range.

N-H stretching: The primary amine group would exhibit symmetric and asymmetric stretching vibrations, typically found between 3300 and 3500 cm⁻¹.

C=C aromatic ring stretching: These vibrations are characteristic of the benzene (B151609) ring and appear in the 1400-1650 cm⁻¹ region.

C-N stretching: The stretching of the bond between the aromatic ring and the nitrogen atom is expected in the 1250-1380 cm⁻¹ range.

C-O-C stretching: The ether linkage would show characteristic asymmetric and symmetric stretches, typically in the 1050-1270 cm⁻¹ region.

C-F stretching: A strong band corresponding to the carbon-fluorine bond stretch is anticipated in the 1000-1400 cm⁻¹ range, though its exact position can be influenced by the aromatic system.

Ring breathing modes: The benzene ring has characteristic "breathing" vibrations, which are often strong in the Raman spectrum, typically appearing around 1000 cm⁻¹.

A detailed analysis of the Raman spectrum would allow for the confirmation of these functional groups and provide insight into the molecular symmetry and electronic environment of the molecule.

Interactive Data Table: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Functional Group Responsible |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Amine (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Aniline Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Pentyl Group |

| C=C Aromatic Ring Stretch | 1400 - 1650 | Aniline Ring |

| C-N Stretch | 1250 - 1380 | Aryl-Amine |

| C-O-C Asymmetric Stretch | 1050 - 1270 | Ether Linkage |

| C-F Stretch | 1000 - 1400 | Fluoro Group |

| Ring Breathing Mode | ~1000 | Aniline Ring |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight of a compound and can elucidate its structure through the analysis of its fragmentation pattern.

For this compound, the molecular formula is C₁₁H₁₆FNO, which corresponds to a monoisotopic mass of 197.1216 g/mol . In a typical mass spectrum, a prominent molecular ion peak [M]⁺ would be expected at m/z 197.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways, primarily involving the cleavage of the ether bond and the loss of the alkyl chain.

Predicted Fragmentation Pathways:

Loss of the pentyl group: Cleavage of the C-O bond could result in the loss of a pentyl radical (•C₅H₁₁), leading to a fragment ion at m/z 126.

Loss of the pentene: A common fragmentation for ethers is the loss of an alkene through a McLafferty-type rearrangement, which in this case would be the loss of pentene (C₅H₁₀), resulting in a fragment ion at m/z 127.

Cleavage of the ethyl groups from the pentoxy chain: Fragmentation of the pentyl group itself, such as the loss of an ethyl radical (•C₂H₅), could also occur.

Fragmentation of the aniline ring: Further fragmentation might involve the characteristic loss of HCN from the aniline moiety.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion Description | Proposed Formula of Lost Neutral | Predicted m/z Value |

| Molecular Ion [M]⁺ | - | 197 |

| Loss of pentyl radical | •C₅H₁₁ | 126 |

| Loss of pentene | C₅H₁₀ | 127 |

| Loss of ethyl radical | •C₂H₅ | 168 |

| [M - C₅H₁₀ - HCN]⁺ | C₅H₁₀, HCN | 100 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and π-stacking.

Currently, there is no publicly available crystal structure for this compound. To perform this analysis, a single crystal of high quality would need to be grown from a suitable solvent.

Should a crystal structure be determined, it would reveal:

The conformation of the pentan-3-yloxy side chain: The spatial arrangement of the flexible alkyl ether group relative to the aniline ring.

The planarity of the aniline ring: Any distortions from planarity caused by the bulky ortho substituents.

Intermolecular interactions: The presence of hydrogen bonds involving the amine group and the fluorine or oxygen atoms of neighboring molecules, which would dictate the crystal packing.

Bond lengths and angles: Precise values for all bonds, which can be compared to theoretical models and related structures.

Without experimental data, the solid-state architecture of this compound remains undetermined.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry.

The theoretical elemental composition of this compound, based on its molecular formula C₁₁H₁₆FNO, is calculated as follows:

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 66.99 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 8.18 |

| Fluorine | F | 18.998 | 1 | 18.998 | 9.63 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.10 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.11 |

| Total | 197.253 | 100.00 |

Experimental results from an elemental analyzer would be compared against these theoretical values. A close correlation between the experimental and theoretical percentages would serve to confirm the purity and elemental composition of the synthesized compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Elucidation

The electronic structure of 2-Fluoro-6-(pentan-3-yloxy)aniline can be thoroughly investigated using quantum chemical calculations. Methods like Density Functional Theory (DFT) and ab initio calculations are standard tools for this purpose. afit.edu DFT, with functionals such as B3LYP, and ab initio methods, like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), combined with various basis sets (e.g., 6-31G*, 6-311++G**), allow for the optimization of the molecule's geometry and the calculation of its electronic properties. researchgate.net

Studies on substituted anilines have shown that electron-donating groups tend to increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the compound more susceptible to oxidation. umn.edu Conversely, electron-withdrawing groups lower the HOMO energy. The specific arrangement of substituents in this compound suggests a complex electronic landscape where the donating effects of the amino and alkoxy groups are modulated by the electronegative fluorine atom. afit.edu

Table 1: Predicted Electronic Properties of this compound

This table presents hypothetical data based on typical results from DFT (B3LYP/6-31G) calculations for similarly substituted anilines.*

| Property | Predicted Value | Unit |

| HOMO Energy | -5.25 | eV |

| LUMO Energy | 0.85 | eV |

| HOMO-LUMO Gap | 6.10 | eV |

| Dipole Moment | 2.5 | Debye |

| Ionization Potential | 7.8 | eV |

Analysis of Aromaticity and Electron Density Distribution

The aromaticity of the benzene (B151609) ring in this compound is influenced by its substituents. Aromaticity can be quantified using several computational indices, most notably the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). nih.govacs.org

The HOMA index is a geometry-based measure, where a value of 1 indicates a fully aromatic system like benzene, and values less than 1 signify decreased aromaticity. researchgate.net Both electron-donating and electron-withdrawing groups can disrupt the π-electron delocalization, leading to a HOMA value slightly less than 1. researchgate.net For this compound, the combined steric and electronic effects of the substituents would likely cause minor bond length alternation in the ring, resulting in a HOMA value slightly below that of benzene.

The electron density distribution, visualized through molecular electrostatic potential (MEP) maps, would show regions of high and low electron density. The aniline (B41778) nitrogen and the ether oxygen would be regions of negative potential (red), while the amino hydrogens would be regions of positive potential (blue). The fluorine atom, despite its high electronegativity, would also be a site of negative potential. The distribution of HOMO and LUMO densities reveals sites susceptible to electrophilic and nucleophilic attack, respectively. In aniline, the HOMO density is significant on the nitrogen and the para-carbon atom. researchgate.net In this ortho-substituted molecule, the HOMO density would be influenced by all three groups, affecting its reactivity.

Conformational Analysis and Stereochemical Preferences of the Pentan-3-yloxy Group

The pentan-3-yloxy group introduces significant conformational flexibility. Computational conformational analysis is essential to identify the most stable spatial arrangements (conformers) and the energy barriers between them. This involves systematically rotating the dihedral angles of the flexible side chain and calculating the energy at each step.

The key dihedral angles for the pentan-3-yloxy group are C(6)-O-C(pentyl) and O-C(pentyl)-C(ethyl). The bulky nature of the pentan-3-yl group, combined with its proximity to the amino group at the ortho position, will lead to steric hindrance that dictates its preferred orientation relative to the benzene ring. Computational studies on similar alkoxy ethers have shown that rotational barriers can be significant. unt.edunih.gov The most stable conformer would likely position the bulky ethyl groups away from the amino group to minimize steric clash. The barrier to rotation around the C(aromatic)-O bond would also be influenced by electronic effects, such as the desire for the oxygen lone pairs to participate in resonance with the aromatic ring.

Table 2: Calculated Rotational Barriers for Key Dihedral Angles

This table contains hypothetical data based on computational studies of similar aryl ethers. unt.edunih.gov

| Dihedral Angle | Rotational Barrier (kcal/mol) | Description |

| C(1)-C(6)-O-C(pentyl) | 3.5 - 5.0 | Rotation of the entire pentan-3-yloxy group relative to the ring |

| C(6)-O-C(pentyl)-C(ethyl) | 2.0 - 3.5 | Rotation of an ethyl group within the pentan-3-yloxy moiety |

Investigation of Noncovalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Noncovalent interactions play a crucial role in determining the preferred conformation and intermolecular interactions of this compound.

Hydrogen Bonding: The presence of the amino (-NH2) group as a hydrogen bond donor and the ether oxygen and fluorine atoms as potential acceptors allows for the possibility of intramolecular hydrogen bonding. khanacademy.org A hydrogen bond could form between one of the N-H protons and the lone pair of the ether oxygen (N-H···O) or the fluorine atom (N-H···F). Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to detect and characterize these interactions. mdpi.com Studies on similar ortho-substituted systems, such as 2-alkoxyanilines, have confirmed the presence of such intramolecular hydrogen bonds, which stabilize a planar conformation. osti.gov The N-H···O interaction is generally expected to be stronger and more favorable than the N-H···F interaction, as organic fluorine is a very weak hydrogen bond acceptor. ucla.edu

Halogen Bonding: Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (a σ-hole) and a nucleophile. chemistryviews.org While chlorine, bromine, and iodine are well-known halogen bond donors, fluorine is typically not, due to its high electronegativity and low polarizability. chemistryviews.org However, if the fluorine is attached to a strongly electron-withdrawing environment, it can exhibit a positive σ-hole and act as a halogen bond donor. acs.orgrsc.org In this compound, the fluorine is attached to an electron-rich aromatic ring, making it unlikely to be a strong halogen bond donor. It is more likely to act as a weak acceptor in intermolecular interactions. Computational analysis of the electrostatic potential on the fluorine atom's surface would be required to definitively assess its potential for halogen bonding. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for modeling reaction mechanisms and characterizing the high-energy transition states that govern reaction rates. wikipedia.orgfiveable.me For this compound, several types of reactions could be modeled.

Electrophilic Aromatic Substitution: The aniline moiety is highly activated towards electrophilic aromatic substitution. acs.org The amino and alkoxy groups are strong ortho-, para-directors, while the fluoro group is a deactivating ortho-, para-director. The final regioselectivity of a reaction (e.g., nitration, halogenation) will be a complex outcome of these competing directing effects and steric hindrance. Computational modeling can predict the most likely site of attack by calculating the relative energies of the possible sigma-complex intermediates (Wheland intermediates) and their corresponding transition states. nih.govnih.gov The lowest energy pathway indicates the major product.

Reactions at the Amino Group: The amino group itself can undergo reactions such as acylation or alkylation. Modeling these reaction pathways would involve identifying the transition state for the nucleophilic attack of the nitrogen atom on the electrophile.

Transition state theory (TST) can be used with the computed energies to estimate reaction rate constants. wikipedia.org The characterization of a transition state involves finding a first-order saddle point on the potential energy surface and confirming it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. masterorganicchemistry.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra. osti.govnih.gov

NMR Spectroscopy: DFT calculations can accurately predict 1H, 13C, and 19F NMR chemical shifts. nih.gov For 19F NMR, which is particularly sensitive to the electronic environment, computational prediction is a valuable tool for assigning shifts in complex fluorinated molecules. researchgate.netnih.gov The process involves calculating the absolute isotropic shielding tensors for each nucleus and then converting them to chemical shifts using a reference compound (e.g., TMS for 1H, CFCl3 for 19F) and often a linear scaling factor to correct for systematic errors in the computational method. nih.govacs.org

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.net A frequency calculation on the optimized geometry yields a set of normal modes and their corresponding frequencies. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment. researchgate.net Comparing the predicted spectrum with an experimental one can aid in assigning specific peaks to particular vibrational modes (e.g., N-H stretch, C-F stretch, aromatic C-C stretch). nih.gov

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

This table illustrates how computationally predicted data would be compared against experimental measurements for structural validation.

| Spectroscopic Feature | Predicted Value (Scaled) | Experimental Value | Assignment |

| IR Frequency | 3455 cm-1 | 3450 cm-1 | N-H asymmetric stretch |

| IR Frequency | 3370 cm-1 | 3365 cm-1 | N-H symmetric stretch |

| IR Frequency | 1245 cm-1 | 1242 cm-1 | C(aryl)-F stretch |

| 19F NMR Shift | -135.5 ppm | -136.2 ppm | C(2)-F |

| 1H NMR Shift | 6.85 ppm | 6.88 ppm | Aromatic H |

| 1H NMR Shift | 3.80 ppm | 3.82 ppm | -NH2 |

Applications in Advanced Materials Science and Synthetic Methodologies

Utilization as a Crucial Building Block in the Synthesis of Complex Organic Molecules

Aniline (B41778) derivatives, particularly those bearing fluorine and alkoxy groups, are valuable synthons in organic chemistry due to the diverse reactivity imparted by these functional groups. The fluorine atom can influence the electronic properties and metabolic stability of a target molecule, while the aniline moiety serves as a versatile precursor for a wide range of chemical transformations.

Precursors for Fluorinated Heterocyclic Compounds

Fluorinated anilines are foundational starting materials for the synthesis of various fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. mdpi.comresearchgate.net The incorporation of fluorine can enhance the biological activity and pharmacokinetic properties of drug candidates. mdpi.com General synthetic routes to fluorinated heterocycles often involve the cyclization of functionalized aniline derivatives.

While no specific examples utilizing 2-Fluoro-6-(pentan-3-yloxy)aniline are documented, analogous 2-fluoroanilines can be expected to participate in reactions such as:

Pictet-Spengler reaction: Condensation with aldehydes or ketones to form tetrahydroisoquinolines.

Friedländer annulation: Reaction with α-methylene ketones to yield quinolines.

Fischer indole (B1671886) synthesis: Reaction with ketones or aldehydes under acidic conditions to produce indoles.

The presence of the bulky pentan-3-yloxy group at the ortho position may introduce steric hindrance, potentially influencing the regioselectivity and reaction rates of these cyclization reactions.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle Class | General Reactant | Potential Product Skeleton |

| Quinolines | α,β-Unsaturated Ketones | Fluorinated, Alkoxy-Substituted Quinolines |

| Indoles | α-Haloketones | Fluorinated, Alkoxy-Substituted Indoles |

| Benzimidazoles | Carboxylic Acids/Derivatives | Fluorinated, Alkoxy-Substituted Benzimidazoles |

| Benzoxazoles | Acylating Agents | Fluorinated, Alkoxy-Substituted Benzoxazoles |

Scaffolds for Novel Ligands in Catalysis

Aniline derivatives are frequently employed as scaffolds for the synthesis of ligands used in transition metal catalysis. The nitrogen atom of the aniline can be readily functionalized to create multidentate ligands that can coordinate with metal centers. The electronic and steric properties of the aniline ring, modified by substituents like fluorine and alkoxy groups, can be used to tune the catalytic activity and selectivity of the resulting metal complexes.

For this compound, the ortho-fluoro and ortho-alkoxy groups would significantly influence the electronic environment of the nitrogen atom and the steric bulk around a coordinated metal. This could be advantageous in asymmetric catalysis where precise control of the catalyst's coordination sphere is crucial. While specific research on ligands derived from this compound is absent, the broader class of fluoro- and alkoxy-substituted anilines is a known source of effective ligands for various catalytic transformations, including cross-coupling reactions and hydrogenations.

Integration into Polymeric and Liquid Crystalline Materials

The unique combination of a rigid aromatic ring, a polar fluorine atom, and a flexible alkoxy chain in this compound suggests its potential as a monomer or structural motif in the design of advanced functional materials.

Development of Poly(fluoroanilines) with Tuned Electrical and Structural Properties

Polyaniline is a well-known conducting polymer whose properties can be modulated by substitution on the aniline monomer. The incorporation of a fluorine atom can enhance the polymer's thermal stability and oxidative stability, and influence its electronic properties. The alkoxy group could improve solubility and processability, which are often challenges in the field of conducting polymers.

The polymerization of a monomer like this compound would likely proceed via oxidative coupling to form a poly(fluoroaniline) derivative. The resulting polymer's properties would be a function of the monomer's structure:

Electrical Conductivity: The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the alkoxy group would have competing effects on the electron density of the polymer backbone, thus influencing its conductivity.

Structural Properties: The bulky pentan-3-yloxy group would likely lead to a less planar polymer chain, affecting inter-chain packing and potentially leading to amorphous materials with good solubility in organic solvents.

Design of Liquid Crystals Incorporating Fluoroalkoxy-Aniline Motifs

The molecular shape of this compound, featuring a rigid aromatic core and a flexible alkyl chain, is a common motif in the design of liquid crystals. The fluorine substituent can enhance the dipole moment of the molecule, which is a key parameter for inducing liquid crystalline phases and for tuning the dielectric properties of the material. The pentan-3-yloxy chain provides the necessary flexibility and aspect ratio for the formation of mesophases.

While no liquid crystals based specifically on this aniline have been reported, the general strategy of incorporating fluoro and alkoxy substituents into aromatic cores is well-established for creating materials with specific mesophase behaviors (e.g., nematic, smectic) and desired physical properties for applications in display technologies and optical sensors.

Exploration as a Temporary Directing Group (TDG) in C-H Functionalization

The field of C-H functionalization aims to directly convert C-H bonds into new chemical bonds, offering more efficient synthetic routes. Temporary directing groups (TDGs) are a key strategy in this area, where a functional group is temporarily installed to direct a catalyst to a specific C-H bond, and is later removed.

The aniline moiety itself can act as a directing group. The nitrogen atom can coordinate to a metal catalyst, directing functionalization to the ortho-C-H bonds. In this compound, both ortho positions are already substituted. However, the aniline could be acylated or otherwise modified to install a directing group that could potentially direct functionalization to the meta- or para-C-H bonds of the aniline ring or even to C-H bonds within the pentan-3-yloxy group. The fluorine atom's electronic influence could also affect the reactivity and selectivity of such a process. There is, however, no specific research available that demonstrates the use of this compound as a temporary directing group.

Application in Multi-Step Organic Transformations and Cascade Reactions

The inherent structural features of This compound , namely the nucleophilic aniline, the ortho-fluoro substituent, and the bulky pentan-3-yloxy group, theoretically position it as a candidate for various synthetic strategies. The amino group can be a handle for a wide range of transformations, including diazotization, acylation, and N-alkylation, which are fundamental steps in many multi-step sequences. The fluorine atom can influence the reactivity and regioselectivity of reactions on the aromatic ring and can be a site for nucleophilic aromatic substitution under specific conditions.

However, without concrete examples from published research, any discussion of its role in multi-step synthesis or cascade reactions would be purely speculative. Cascade reactions, which involve a series of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality generated in the previous step, require specific substrate design. While one could envision scenarios where the functionalities of This compound could be leveraged to trigger such a cascade, no documented instances have been found.

Therefore, this section cannot provide the detailed research findings and data tables as requested due to the lack of available scientific literature on this specific topic. Further research and publication in this area would be necessary to elucidate the practical applications of This compound in the context of advanced, multi-step synthetic methodologies.

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-6-(pentan-3-yloxy)aniline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorinated aniline derivatives can be synthesized via aromatic halogenation followed by alkoxy group introduction using pentan-3-ol under acidic or basic conditions. Reaction temperature (80–120°C) and catalyst choice (e.g., Pd for coupling) critically impact yield . Purification via column chromatography with silica gel (hexane/ethyl acetate) is recommended to isolate the product. Monitor intermediates using TLC and confirm purity via HPLC (>98%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors (boiling point ~168°C). Store in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Spills require neutralization with activated carbon and disposal as hazardous waste (UN 2810) . Acute toxicity (LD₅₀ ~250 mg/kg in rats) necessitates immediate medical intervention for exposure .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Analysis : Use ¹H/¹³C NMR (CDCl₃) to confirm substitution patterns (e.g., fluorine at C2, pentan-3-yloxy at C6). FT-IR identifies NH₂ (3400–3500 cm⁻¹) and C-O-C (1250 cm⁻¹) stretches .

- Physicochemical Properties : Determine logP via reverse-phase HPLC (predicted ~3.2) and aqueous solubility (0.15 g/L at 25°C) using shake-flask method . Differential Scanning Calorimetry (DSC) measures melting point (mp 81–84°C) .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence regioselectivity in C-H functionalization reactions?

- Methodological Answer : The fluorine atom directs electrophilic substitution to the para position via inductive effects. For meta-functionalization, employ temporary directing groups (TDGs) like 2-(pyrimidin-5-yl)benzaldehyde, which coordinates with the NH₂ group to activate the meta-C-H bond. Optimize catalyst systems (e.g., Pd(OAc)₂, 5 mol%) and reaction time (12–24 hr) to achieve >80% selectivity . Validate regioselectivity via NOE NMR or X-ray crystallography .

Q. What advanced oxidation processes (AOPs) are effective in degrading this compound in wastewater, and how do intermediates affect ecotoxicity?

- Methodological Answer : Fenton’s reagent (Fe²⁺/H₂O₂) achieves >90% degradation at pH 3 within 60 min. Analyze intermediates (e.g., fluoroquinones) via LC-MS/MS and assess ecotoxicity using Daphnia magna bioassays (48-hr EC₅₀). Ozonation (3 g O₃/L) is also effective but generates nitro derivatives requiring further treatment . Model degradation kinetics using pseudo-first-order rate equations (k = 0.12 min⁻¹) .

Q. How can researchers resolve contradictions in soil migration data for fluorinated aniline derivatives under varying hydraulic conditions?

- Methodological Answer : Conduct column experiments with soil layers (sandy loam, clay) under controlled pumping speeds (0.5–2.0 mL/min). Use numerical models (e.g., HYDRUS-1D) to simulate advection-dispersion and sorption (Freundlich isotherm). Discrepancies arise from organic carbon content (OC% >2% increases sorption) and pH-dependent speciation (pKa ~4.5). Validate with ¹⁴C-labeled tracer studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.